molecular formula C19H20BrN5O3 B2603836 8-(4-bromophenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 900288-42-8

8-(4-bromophenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2603836
CAS RN: 900288-42-8
M. Wt: 446.305
InChI Key: OSMKLZUZZCVTFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-bromophenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H20BrN5O3 and its molecular weight is 446.305. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A study by Zagórska et al. (2016) focused on synthesizing and evaluating derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their potential as antidepressant agents. They identified compounds with promising receptor ligand properties and conducted preliminary pharmacological in vivo studies to assess antidepressant and anxiolytic potential (Zagórska et al., 2016).

Chemical Synthesis Methods

Research by Simo et al. (1998) involved the synthesis of new 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones. This study provided insights into the methods of preparing key chemical compounds that can be precursors or related to 8-(4-bromophenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (Simo, Rybár, & Alföldi, 1998).

Molecular Modeling and Potential Applications

A study by Kim et al. (1978) described the chemical synthesis of certain derivatives in the purine analogue class and tested their antiviral activity. This research is relevant to understanding the broader applications of purine derivatives in antiviral treatments (Kim et al., 1978).

Antimicrobial Activity

Research by Ma et al. (2007) identified new bromophenols coupled with nucleoside base derivatives from the red alga Rhodomela confervoides. This study contributes to the understanding of naturally occurring compounds related to purine derivatives and their potential antimicrobial applications (Ma et al., 2007).

properties

IUPAC Name

6-(4-bromophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN5O3/c1-11-12(2)25-15-16(22(3)19(27)23(17(15)26)9-10-28-4)21-18(25)24(11)14-7-5-13(20)6-8-14/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMKLZUZZCVTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)Br)N(C(=O)N(C3=O)CCOC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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